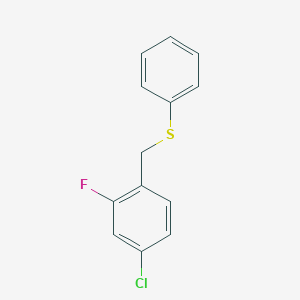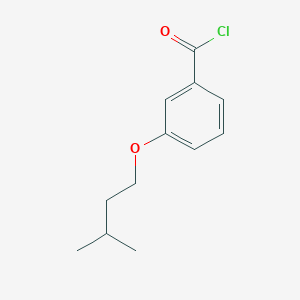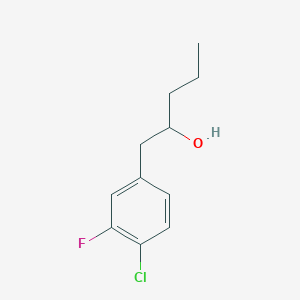![molecular formula C10H14OS B7991475 3-[(iso-Propyloxy)methyl]thiophenol](/img/structure/B7991475.png)
3-[(iso-Propyloxy)methyl]thiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(iso-Propyloxy)methyl]thiophenol is an organic compound that belongs to the class of aromatic thiols. It is characterized by the presence of a thiol group (-SH) attached to a benzene ring, which is further substituted with an iso-propyloxy methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aromatic thiols, including 3-[(iso-Propyloxy)methyl]thiophenol, can be achieved through several methods. One common approach involves the reaction of aromatic compounds with elemental sulfur or its inorganic derivatives. For instance, thiophenol can be synthesized by reacting benzene with elemental sulfur and anhydrous aluminum chloride at temperatures between 75-80°C . Another method involves the use of aryl magnesium halides, which react with elemental sulfur followed by decomposition with diluted acids or water .
Industrial Production Methods
In industrial settings, the production of aromatic thiols often involves high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for the preparation of various heteroaromatic thiols . Additionally, the use of copper-catalyzed cross-coupling reactions with aryl iodides and sulfur powder has been explored, offering a green and efficient synthesis route .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(iso-Propyloxy)methyl]thiophenol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Applications De Recherche Scientifique
3-[(iso-Propyloxy)methyl]thiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(iso-Propyloxy)methyl]thiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, including proteins and enzymes, leading to modulation of their activity. This interaction can affect cellular pathways and processes, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophenol: The parent compound with a simple thiol group attached to a benzene ring.
4-Methylthiophenol: A derivative with a methyl group at the para position.
2-Chlorothiophenol: A derivative with a chlorine atom at the ortho position.
Uniqueness
3-[(iso-Propyloxy)methyl]thiophenol is unique due to the presence of the iso-propyloxy methyl group, which imparts distinct chemical properties and reactivity compared to other thiophenol derivatives. This substitution can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific applications .
Propriétés
IUPAC Name |
3-(propan-2-yloxymethyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8(2)11-7-9-4-3-5-10(12)6-9/h3-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEPWVZKDWKHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC(=CC=C1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[(n-Hexyloxy)methyl]benzaldehyde](/img/structure/B7991497.png)

